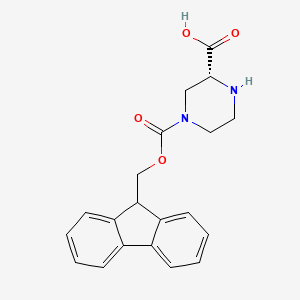

4-Fmoc-Piperazine-2-(R)-carboxylic acid

Description

BenchChem offers high-quality 4-Fmoc-Piperazine-2-(R)-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fmoc-Piperazine-2-(R)-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-4-(9H-fluoren-9-ylmethoxycarbonyl)piperazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O4/c23-19(24)18-11-22(10-9-21-18)20(25)26-12-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17-18,21H,9-12H2,(H,23,24)/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVXOLCRCKMWZCB-GOSISDBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(N1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H](N1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30363539 | |

| Record name | 4-Fmoc-Piperazine-2-(R)-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

747393-31-3 | |

| Record name | 4-Fmoc-Piperazine-2-(R)-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Fmoc-Piperazine-2-(R)-carboxylic Acid: A Constrained Building Block for Advanced Peptide Synthesis

CAS Number: 219312-90-0

This guide provides a comprehensive technical overview of 4-Fmoc-Piperazine-2-(R)-carboxylic acid, a key building block for researchers and drug development professionals. We will delve into its synthesis, physicochemical properties, strategic applications in peptide science, and detailed protocols for its effective use and quality control.

Introduction: The Strategic Value of Conformational Constraint

In the realm of peptide-based drug discovery, the ability to control the three-dimensional structure of a peptide is paramount. Unconstrained peptides often suffer from metabolic instability and low receptor affinity due to their conformational flexibility. The incorporation of constrained amino acid analogues, such as 4-Fmoc-Piperazine-2-(R)-carboxylic acid, is a powerful strategy to pre-organize the peptide backbone into a bioactive conformation, enhancing its pharmacological properties.

The piperazine-2-carboxylic acid scaffold introduces a rigid six-membered ring into the peptide chain, limiting the accessible dihedral angles and serving as a potent turn-inducer. This unique structural feature has been exploited in the design of potent enzyme inhibitors and other bioactive peptidomimetics.[1] This guide will equip the modern peptide chemist with the foundational knowledge and practical insights required to leverage this valuable synthetic tool.

Physicochemical Properties & Handling

A thorough understanding of the physicochemical properties of 4-Fmoc-Piperazine-2-(R)-carboxylic acid is essential for its successful application.

| Property | Value | Source |

| CAS Number | 219312-90-0 | Chem-Impex |

| Molecular Formula | C₂₀H₂₂N₂O₄ | Chem-Impex |

| Molecular Weight | 352.39 g/mol | Chem-Impex |

| Appearance | White to off-white solid | --- |

| Purity (typical) | ≥95% (HPLC) | Chem-Impex |

| Storage Conditions | 2-8°C, protect from light and moisture | --- |

Solubility: This compound exhibits good solubility in common peptide synthesis solvents such as N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP), which is a key advantage of Fmoc-protected amino acids for ensuring efficient coupling reactions.[]

Synthesis of 4-Fmoc-Piperazine-2-(R)-carboxylic Acid

The enantioselective synthesis of this building block is a critical aspect of its utility. While multiple synthetic routes exist for piperazine-2-carboxylic acid derivatives, a common industrial approach involves the asymmetric hydrogenation of a pyrazinecarboxylic acid precursor.[3] This is followed by selective protection of the nitrogen atoms.

Below is a representative, high-level workflow for the synthesis:

Caption: High-level synthetic workflow for 4-Fmoc-Piperazine-2-(R)-carboxylic acid.

Experimental Protocol: N-Fmoc Protection

The final step of introducing the Fmoc group is crucial. The following is a generalized protocol for the Fmoc protection of a secondary amine in the piperazine ring.

Materials:

-

(R)-Piperazine-2-carboxylic acid derivative (e.g., with the other nitrogen protected by a Boc group)

-

9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl)

-

Sodium bicarbonate (NaHCO₃) or N,N-Diisopropylethylamine (DIPEA)

-

Dioxane and water, or another suitable solvent system

-

Ethyl acetate

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the (R)-piperazine-2-carboxylic acid derivative in a mixture of dioxane and water.

-

Add sodium bicarbonate to the solution to create basic conditions.

-

Slowly add a solution of Fmoc-OSu or Fmoc-Cl in dioxane to the reaction mixture at room temperature.

-

Stir the reaction for several hours to overnight, monitoring for completion by TLC or LC-MS.

-

Once the reaction is complete, acidify the mixture with dilute HCl and extract the product with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield the crude Fmoc-protected product.

-

Purify the product by column chromatography or recrystallization as necessary.

-

If a Boc protecting group was used on the other nitrogen, it can be selectively removed using acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the final product.

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of 4-Fmoc-Piperazine-2-(R)-carboxylic acid is as a building block in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). Its incorporation offers a strategic approach to designing peptidomimetics with enhanced biological activity and stability.

Rationale for Use: A Case Study in Farnesyltransferase Inhibitors

A compelling example of the utility of this scaffold is in the development of farnesyltransferase (FTase) inhibitors as potential cancer therapeutics.[1] By replacing a dipeptide unit with a 2-substituted piperazine, researchers were able to create a constrained analog that exhibited a 40-fold increase in potency. This highlights the power of using such building blocks to lock a molecule into its bioactive conformation, thereby increasing its affinity for the target receptor.

Coupling and Deprotection in SPPS

The incorporation of 4-Fmoc-Piperazine-2-(R)-carboxylic acid into a growing peptide chain follows the standard SPPS cycle. However, due to its structure as a sterically hindered secondary amine, special considerations for the coupling and deprotection steps are warranted.

Caption: Modified SPPS cycle for incorporating sterically hindered amino acids.

Coupling Protocol:

Due to the sterically hindered nature of the secondary amine in the piperazine ring, standard coupling conditions may result in incomplete reactions. It is therefore recommended to use a more potent coupling reagent and potentially a double-coupling strategy.

Recommended Reagents:

-

Coupling Reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

-

Base: N,N-Diisopropylethylamine (DIPEA).

-

Solvent: N,N-Dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

Procedure:

-

Swell the resin-bound peptide in DMF.

-

Perform the standard Fmoc deprotection of the N-terminal amino acid.

-

In a separate vessel, pre-activate the 4-Fmoc-Piperazine-2-(R)-carboxylic acid (3-4 equivalents relative to resin loading) with HBTU/HATU (3-4 equivalents) and DIPEA (6-8 equivalents) in DMF for 2-5 minutes.

-

Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.

-

Perform a Kaiser test or other qualitative test to check for complete coupling. If the test is positive (indicating free amines), a second coupling is recommended.

-

For the second coupling, drain the resin and add a fresh solution of the activated 4-Fmoc-Piperazine-2-(R)-carboxylic acid. Allow to react for another 1-2 hours.

-

Wash the resin thoroughly with DMF.

Fmoc Deprotection:

The Fmoc deprotection of the incorporated piperazine derivative generally proceeds efficiently using standard conditions (e.g., 20% piperidine in DMF). The kinetics of this step are typically rapid.

Potential Side Reactions

While the Fmoc strategy is generally robust, certain side reactions can occur, particularly with constrained or unusual building blocks.[]

-

Diketopiperazine (DKP) Formation: When the piperazine-2-carboxylic acid is the second residue in the peptide chain, there is a potential for intramolecular cyclization to form a diketopiperazine upon Fmoc deprotection, leading to chain termination.[4] This is a known side reaction, especially with proline at the second position, and the constrained nature of the piperazine ring may also facilitate this process. To mitigate this, it is advisable to promptly couple the third amino acid after the deprotection of the piperazine moiety.

-

Incomplete Coupling: As mentioned, due to steric hindrance, incomplete coupling can be a concern. Careful monitoring of the reaction completeness and the use of optimized coupling conditions are crucial.

-

Side Reactions during Cleavage: Depending on the other amino acids in the peptide sequence, standard cleavage cocktails (e.g., TFA-based) are generally compatible. However, it is always prudent to analyze the crude cleavage product carefully for any unexpected side products. The use of piperazine as a deprotection reagent itself has been shown to minimize certain side reactions like aspartimide formation in sensitive sequences.[5]

Quality Control: Analytical Methodology

Rigorous quality control of the 4-Fmoc-Piperazine-2-(R)-carboxylic acid building block is essential to ensure the synthesis of high-purity peptides. High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) are the methods of choice for this purpose.

UPLC-MS Protocol for Purity Assessment:

This protocol provides a high-resolution method for determining the chemical purity of the title compound and identifying potential impurities.

| Parameter | Recommended Condition |

| Column | C18 reversed-phase, e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | 10-95% B over 5-10 minutes |

| Flow Rate | 0.4-0.6 mL/min |

| Column Temperature | 40-45°C |

| Detection | UV at 265 nm and 301 nm (for the Fmoc group); Mass Spectrometry (ESI+) |

| Sample Preparation | 1 mg/mL in acetonitrile/water (1:1) |

Expected Results:

-

A major peak corresponding to the 4-Fmoc-Piperazine-2-(R)-carboxylic acid with the expected mass-to-charge ratio (m/z).

-

Potential impurities to monitor include the free piperazine-2-carboxylic acid, the diastereomeric (S)-isomer, and any byproducts from the synthesis.

Conclusion

4-Fmoc-Piperazine-2-(R)-carboxylic acid is a valuable and strategic building block for the synthesis of conformationally constrained peptides and peptidomimetics. Its ability to induce turns and rigidify the peptide backbone makes it a powerful tool in the design of bioactive molecules with improved pharmacological profiles. By understanding its synthesis, properties, and the nuances of its use in SPPS, researchers can effectively incorporate this unique amino acid analogue into their drug discovery and development programs. The protocols and insights provided in this guide are intended to serve as a robust starting point for the successful application of this compound.

References

-

Williams, T. M., et al. (1996). 2-Substituted Piperazines as Constrained Amino Acids. Application to the Synthesis of Potent, Non Carboxylic Acid Inhibitors of Farnesyltransferase. Journal of Medicinal Chemistry, 39(7), 1345–1348. [Link]

- Felder, E., et al. (1999). Process for the preparation of optically active piperazine-2-carboxylic acid derivatives. U.S. Patent No. 5,945,534. Washington, DC: U.S.

- Packman, L. C. (1999). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Tetrahedron Letters, 40(24), 4447-4450.

-

Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Retrieved from [Link]

-

AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

- Góngora-Benítez, M., et al. (2014). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. Organic Process Research & Development, 18(11), 1346–1353.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 3. US5945534A - Process for the preparation of optically active piperazine-2-carboxylic acid derivatives - Google Patents [patents.google.com]

- 4. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

A Technical Guide to 4-Fmoc-Piperazine-2-(R)-carboxylic Acid: Properties, Applications, and Protocols for Advanced Synthesis

Abstract

This technical guide provides an in-depth analysis of 4-Fmoc-Piperazine-2-(R)-carboxylic acid, a critical chiral building block in modern synthetic chemistry. We will explore its fundamental physicochemical properties, its strategic importance in peptide synthesis and medicinal chemistry, and detailed, field-proven protocols for its application. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile compound to construct complex peptidomimetics and novel therapeutic agents. By explaining the causality behind experimental choices and grounding all protocols in established chemical principles, this guide serves as both a practical manual and an expert resource.

Introduction: The Strategic Value of Chiral Piperazine Scaffolds

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs, particularly in neuropharmacology and oncology[1]. Its unique conformational properties and ability to engage in multiple hydrogen bonding interactions make it an ideal structural motif. The introduction of stereochemistry, as seen in 4-Fmoc-Piperazine-2-(R)-carboxylic acid, elevates its utility significantly. The precise three-dimensional arrangement of the carboxylic acid group—dictated by the (R)-configuration—is crucial for ensuring stereospecific interactions with biological targets, which directly governs therapeutic efficacy and safety[2].

This compound integrates three essential features:

-

The Piperazine Core: A conformationally constrained, versatile heterocyclic system.

-

The (R)-Chiral Center: Ensures stereochemical purity in the final product, which is critical for biological activity[2].

-

The Fmoc Protecting Group: A base-labile N-protecting group that makes the molecule perfectly suited for controlled, stepwise incorporation via Fluorenylmethyloxycarbonyl (Fmoc) Solid-Phase Peptide Synthesis (SPPS)[1][2][3].

This guide will dissect these features to provide a comprehensive understanding of the molecule's function and application.

Physicochemical Properties and Structural Analysis

The precise characterization of a synthetic building block is the foundation of its effective use. 4-Fmoc-Piperazine-2-(R)-carboxylic acid is a white solid at room temperature, valued for its high purity and stability under recommended storage conditions[1].

| Property | Value | Source |

| Molecular Weight | 352.39 g/mol | [1] |

| Molecular Formula | C₂₀H₂₂N₂O₄ | [1] |

| CAS Number | 219312-90-0 | [1] |

| Appearance | White Solid | [1] |

| Typical Purity | ≥95% (HPLC) | [1] |

| Storage Conditions | 0-8 °C, protect from light | [1][4] |

| Predicted Boiling Point | 580.4 ± 50.0 °C | [4] |

| Predicted Density | 1.315 ± 0.06 g/cm³ | [4] |

Structural Breakdown and Functional Roles

The molecule's utility is derived directly from its tripartite structure. The diagram below illustrates the key functional components.

Caption: Key functional components of the title molecule.

-

Fmoc Group: This group, introduced by Carpino and Han, is the cornerstone of its use in SPPS[3][5]. Its lability to basic conditions (e.g., piperidine) allows for the selective deprotection of the piperazine N4-amine for subsequent reactions, while the rest of the molecule remains intact[6].

-

Carboxylic Acid: This functional group is the point of activation and coupling. During peptide synthesis, it is activated to form a reactive ester, which then couples with the free N-terminal amine of the growing peptide chain on the solid support.

-

Chiral Center: The (R)-configuration is locked in, enabling the synthesis of enantiopure final products. This avoids the costly and complex chiral separations that would be necessary if a racemic mixture were used.

Core Applications in Synthetic Chemistry

Incorporation into Peptidomimetics via Fmoc-SPPS

The primary application of 4-Fmoc-Piperazine-2-(R)-carboxylic acid is as a non-canonical amino acid analogue in Fmoc-SPPS. Its incorporation is strategically driven to impart specific properties into a peptide sequence.

Causality behind its use:

-

Conformational Rigidity: The piperazine ring introduces a constrained turn-like structure, which can be used to lock a peptide into a specific bioactive conformation, potentially increasing receptor affinity and selectivity.

-

Metabolic Stability: The non-natural backbone linkage is resistant to degradation by endogenous proteases, thereby increasing the in vivo half-life of the resulting peptidomimetic.

-

Enhanced Bioavailability: The piperazine moiety can improve the solubility and pharmacokinetic profile of a peptide, aiding its development as a therapeutic agent[1].

Role in Medicinal Chemistry and Drug Discovery

Beyond peptides, this compound is a valuable building block for synthesizing small-molecule drugs. The piperazine core is a well-established pharmacophore in drugs targeting the central nervous system and in anti-cancer agents[1]. Using this enantiopure starting material allows for the efficient and stereocontrolled synthesis of complex drug candidates, including those investigated for treating viral infections like hepatitis B[2].

Experimental Protocols and Methodologies

Trustworthiness in synthesis relies on robust, validated protocols. The following sections provide detailed methodologies for the handling and application of 4-Fmoc-Piperazine-2-(R)-carboxylic acid.

Quality Control and Handling

Protocol 1: Purity Verification by RP-HPLC

-

Objective: To confirm the purity of the starting material is ≥95% before use.

-

System: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Column: C18, 3.5-5 µm particle size.

-

Gradient: 5% to 95% B over 20 minutes.

-

Detection: UV at 214 nm and 254 nm.

-

Procedure:

-

Prepare a 1 mg/mL stock solution of the compound in 50:50 Acetonitrile:Water.

-

Inject 10 µL onto the column.

-

Integrate the peak area. The main peak should represent ≥95% of the total integrated area.

-

-

Expertise Note: Co-elution of impurities can occur. High-quality starting materials are crucial as these impurities can be incorporated into the final peptide, complicating purification[3].

Protocol 2: Storage and Handling

-

Storage: Store the solid compound at 0-8 °C, protected from direct light and moisture to prevent degradation[1][4].

-

Handling: Bring the container to room temperature before opening to prevent water condensation. Weigh quickly and reseal tightly. For solutions, prepare fresh or flash-freeze aliquots for long-term storage.

Protocol for Incorporation using Automated Solid-Phase Peptide Synthesis

The following is a generalized protocol for a single coupling cycle on an automated peptide synthesizer. This workflow represents a self-validating system where successful Fmoc deprotection (indicated by UV monitoring of the dibenzofulvene adduct) confirms the availability of the amine for the subsequent coupling step.

Caption: The standard Fmoc-SPPS cycle for incorporation.

Detailed Coupling Step (Step 3):

-

Objective: To efficiently couple 4-Fmoc-Piperazine-2-(R)-carboxylic acid to the N-terminal amine of the resin-bound peptide.

-

Reagents:

-

Amino Acid: 4-Fmoc-Piperazine-2-(R)-carboxylic acid (4 equivalents over resin loading).

-

Activating Agent: HBTU (3.9 equivalents) or HATU.

-

Base: N,N-Diisopropylethylamine (DIPEA) (8 equivalents).

-

Solvent: N,N-Dimethylformamide (DMF).

-

-

Procedure:

-

Dissolve the 4-Fmoc-Piperazine-2-(R)-carboxylic acid and activating agent in DMF.

-

Add DIPEA to the solution to begin pre-activation (typically 1-5 minutes). The base neutralizes the amine salt on the resin and facilitates the reaction.

-

Add the activated amino acid solution to the synthesis vessel containing the deprotected, washed resin.

-

Allow the coupling reaction to proceed for 45-60 minutes.

-

Perform a Kaiser test or other qualitative test to confirm the absence of free primary amines, indicating reaction completion.

-

-

Expertise Note: The choice of activating agent is critical. HATU is often preferred for sterically hindered couplings, which can sometimes be the case with non-canonical building blocks. Using an insufficient amount of base (DIPEA) can lead to incomplete deprotonation of the N-terminal amine salt, resulting in failed coupling.

Conclusion and Future Outlook

4-Fmoc-Piperazine-2-(R)-carboxylic acid is more than just a chemical reagent; it is an enabling tool for innovation in drug discovery and materials science. Its unique combination of a privileged medicinal scaffold, absolute stereocontrol, and compatibility with the robust Fmoc-SPPS methodology provides chemists with a reliable method for constructing molecules of high complexity and therapeutic potential. As the demand for metabolically stable peptidomimetics and enantiopure pharmaceuticals continues to grow, the importance of chiral building blocks like this will only increase, paving the way for the next generation of targeted therapies.

References

-

4-fmoc-piperazine-2-carboxylic acid (C20H20N2O4) , PubChemLite, [Link]

-

4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazine-2-carboxylic acid , PubChem, [Link]

-

Advances in Fmoc solid-phase peptide synthesis , National Institutes of Health (NIH), [Link]

-

Epimerisation in Peptide Synthesis , MDPI, [Link]

-

Practical Synthesis Guide to Solid Phase Peptide Chemistry , AAPPTec, [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 219312-90-0 CAS MSDS (4-FMOC-PIPERAZINE-2-CARBOXYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. peptide.com [peptide.com]

- 6. mdpi.com [mdpi.com]

A Technical Guide to the Structural Elucidation of 4-Fmoc-Piperazine-2-(R)-carboxylic acid

Introduction: The Significance of 4-Fmoc-Piperazine-2-(R)-carboxylic acid

4-Fmoc-Piperazine-2-(R)-carboxylic acid is a heterocyclic compound that serves as a crucial component in the synthesis of complex peptides and novel therapeutic agents. The piperazine moiety is a common scaffold in pharmaceuticals, known for enhancing solubility and bioavailability, with applications in neuropharmacology and anti-cancer research.[1] The fluorenylmethoxycarbonyl (Fmoc) protecting group facilitates its use in solid-phase peptide synthesis (SPPS), allowing for the controlled assembly of peptide chains.[1][2][3] The defined (R)-stereochemistry at the C2 position is critical, as enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles.[4] Therefore, rigorous structural confirmation and stereochemical assignment are paramount.

This guide will detail a multi-pronged analytical approach for the complete structural characterization of this molecule, integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Chiral High-Performance Liquid Chromatography (HPLC).

Part 1: Primary Structure and Molecular Weight Confirmation

The initial phase of elucidation focuses on confirming the molecular formula and the connectivity of the atoms (the primary structure). High-resolution mass spectrometry and 1D NMR spectroscopy are the primary tools for this stage.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: HRMS is the definitive technique for determining the elemental composition of a molecule with high accuracy. For 4-Fmoc-Piperazine-2-(R)-carboxylic acid (Molecular Formula: C₂₀H₂₀N₂O₄), we would expect to observe a molecular ion peak corresponding to its monoisotopic mass.[5] Electrospray ionization (ESI) is the preferred method for this type of polar, non-volatile compound as it is a soft ionization technique that minimizes fragmentation, allowing for the clear observation of the molecular ion.

Trustworthiness: The trustworthiness of the HRMS data is established by the high mass accuracy of the measurement. Modern instruments like Fourier Transform-Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometers can achieve mass accuracies in the low parts-per-million (ppm) range, providing a high degree of confidence in the assigned elemental composition.[6][7][8]

-

Sample Preparation: Dissolve 1-2 mg of 4-Fmoc-Piperazine-2-(R)-carboxylic acid in a suitable solvent such as methanol or acetonitrile to a final concentration of approximately 10-50 µg/mL.

-

Instrumentation: Utilize an ESI-TOF, ESI-FT-ICR, or ESI-Orbitrap mass spectrometer.

-

Ionization Mode: Positive ion mode is typically preferred for piperazine-containing compounds due to the basicity of the nitrogen atoms, leading to the formation of [M+H]⁺ ions.

-

Data Acquisition: Acquire the spectrum over a mass range that includes the expected molecular weight (e.g., m/z 100-1000).

-

Data Analysis: Compare the experimentally observed m/z value of the molecular ion with the theoretically calculated mass for C₂₀H₂₀N₂O₄. The mass error should be less than 5 ppm.

Data Presentation:

| Parameter | Theoretical Value (C₂₀H₂₀N₂O₄) | Expected Experimental Value ([M+H]⁺) |

| Monoisotopic Mass | 352.1423 Da | 353.1496 Da |

Table 1: Theoretical and Expected Experimental Mass Values.

¹H and ¹³C NMR Spectroscopy

Expertise & Experience: NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms, which is indispensable for confirming the molecular structure. The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, allow for the unambiguous assignment of each atom in the molecule. For Fmoc-protected amino acids, characteristic signals for the Fmoc group and the amino acid backbone are expected.[9][10]

Trustworthiness: The self-validating nature of NMR comes from the consistency of the data. The number of signals should correspond to the number of unique protons and carbons, the integrations in the ¹H spectrum should match the number of protons for each signal, and the splitting patterns should be consistent with the neighboring protons. For complex molecules, 2D NMR experiments like COSY, HSQC, and HMBC can be employed to definitively establish connectivity.[9]

-

Sample Preparation: Dissolve 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[9]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Data Acquisition: Acquire standard 1D ¹H and ¹³C spectra. If necessary, acquire 2D COSY, HSQC, and HMBC spectra for unambiguous assignments.

-

Data Processing and Analysis: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.[9] Integrate the ¹H NMR signals and assign all peaks based on their chemical shifts, multiplicities, and coupling constants, correlating them with the expected structure.

Data Presentation:

| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Fmoc aromatic protons | 7.2 - 7.9 | m | 8H |

| Fmoc CH and CH₂ | 4.2 - 4.5 | m | 3H |

| Piperazine ring protons | 2.5 - 4.0 | m | 7H |

| Carboxylic acid proton | 10 - 13 | br s | 1H |

Table 2: Predicted ¹H NMR Data for 4-Fmoc-Piperazine-2-(R)-carboxylic acid in DMSO-d₆.

| Carbon Environment | Expected Chemical Shift (δ, ppm) |

| Carboxylic acid C=O | 170 - 175 |

| Fmoc C=O | ~156 |

| Fmoc aromatic carbons | 120 - 145 |

| Piperazine ring carbons | 40 - 60 |

| Fmoc CH and CH₂ | ~47, ~67 |

Table 3: Predicted ¹³C NMR Data for 4-Fmoc-Piperazine-2-(R)-carboxylic acid in DMSO-d₆.

Part 2: Stereochemical Elucidation

Once the primary structure is confirmed, the next critical step is to determine the absolute configuration at the chiral center (C2). This is achieved through chiral chromatography.

Chiral High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: Chiral HPLC is a powerful technique for separating enantiomers.[4][11] The choice of the chiral stationary phase (CSP) is crucial for achieving separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for a wide range of chiral compounds, including those with carboxylic acid functionalities.[12] The (R)-enantiomer should have a distinct retention time compared to its (S)-counterpart on an appropriate chiral column.

Trustworthiness: The method's trustworthiness is established by demonstrating baseline separation (Resolution, Rs > 1.5) of the enantiomers.[12] This is typically validated by analyzing a racemic mixture of the compound, which should show two distinct, well-resolved peaks of equal area. The analysis of the target compound should then result in a single peak corresponding to the retention time of one of the enantiomers from the racemic mixture.

-

Column Selection: Screen several polysaccharide-based chiral columns (e.g., Chiralcel OD-H, Chiralpak AD-H, Chiralpak IC).

-

Mobile Phase Optimization: Develop a suitable mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) to improve peak shape.[12][13]

-

Sample Preparation: Prepare a solution of the sample in the mobile phase at a concentration of approximately 0.5-1.0 mg/mL. If a racemic standard is available, prepare a similar solution.

-

Instrumentation: Use a standard HPLC system with a UV detector.

-

Data Acquisition: Inject the sample and the racemic standard. Monitor the chromatogram at a suitable wavelength (e.g., 265 nm, corresponding to the Fmoc group).

-

Data Analysis: Compare the retention time of the sample peak with the retention times of the two peaks in the racemic chromatogram to confirm its enantiomeric identity. Calculate the enantiomeric excess (% ee) to determine the enantiopurity of the sample.[12]

Visualization of the Analytical Workflow

The following diagram illustrates the logical flow of the structural elucidation process.

A flowchart of the structural elucidation process.

Conclusion

The structural elucidation of 4-Fmoc-Piperazine-2-(R)-carboxylic acid requires a synergistic application of modern analytical techniques. By systematically integrating data from high-resolution mass spectrometry, 1D and 2D NMR spectroscopy, and chiral HPLC, a complete and unambiguous assignment of the molecule's chemical structure, including its absolute stereochemistry, can be achieved with a high degree of confidence. This rigorous analytical workflow is essential for ensuring the quality and efficacy of this important building block in the development of new therapeutics.

References

-

New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. PubMed. Available at: [Link]

-

Mass spectra and major fragmentation patterns of piperazine designer... ResearchGate. Available at: [Link]

-

New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. CORE. Available at: [Link]

-

Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Preprints.org. Available at: [Link]

-

Enantiospecific Analysis of Carboxylic Acids Using Cinchona Alkaloid Dimers as Chiral Solvating Agents. ACS Publications. Available at: [Link]

-

Molecular Sensing of Chiral Carboxylic Acid Enantiomers Using CD Inductions in the Visible Light Region. ACS Publications. Available at: [Link]

-

Comparison of the ¹H‐NMR spectra before and after the PROXYL coupling... ResearchGate. Available at: [Link]

-

Molecular Sensing of Chiral Carboxylic Acid Enantiomers Using CD Inductions in the Visible Light Region. National Institutes of Health. Available at: [Link]

-

17O MAS NMR Correlation Spectroscopy at High Magnetic Fields. PubMed Central. Available at: [Link]

-

Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. PubMed Central. Available at: [Link]

-

Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. ACS Publications. Available at: [Link]

-

Chiral HPLC Separations. Phenomenex. Available at: [Link]

-

Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. Available at: [Link]

-

4-fmoc-piperazine-2-carboxylic acid (C20H20N2O4). PubChemLite. Available at: [Link]

-

4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazine-2-carboxylic acid. PubChem. Available at: [Link]

-

The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists. PubMed Central. Available at: [Link]

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Chemistry. Available at: [Link]

-

Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Redalyc. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chem.uci.edu [chem.uci.edu]

- 3. redalyc.org [redalyc.org]

- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 5. PubChemLite - 4-fmoc-piperazine-2-carboxylic acid (C20H20N2O4) [pubchemlite.lcsb.uni.lu]

- 6. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. preprints.org [preprints.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. phx.phenomenex.com [phx.phenomenex.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]

A Technical Guide to 4-Fmoc-Piperazine-2-(R)-carboxylic acid: Properties, Synthesis, and Application

This guide provides an in-depth technical overview of 4-Fmoc-Piperazine-2-(R)-carboxylic acid, a chiral building block of significant interest to researchers, medicinal chemists, and drug development professionals. Its unique conformational constraints and synthetic versatility make it a valuable component in the design of novel peptides and small molecule therapeutics, particularly in the fields of neuropharmacology and oncology.

Core Chemical and Physical Properties

4-Fmoc-Piperazine-2-(R)-carboxylic acid is a white to off-white solid at room temperature.[1] The incorporation of the fluorenylmethoxycarbonyl (Fmoc) protecting group on the N4 nitrogen renders the molecule suitable for standard solid-phase peptide synthesis (SPPS) protocols. The piperazine ring system imparts a degree of conformational rigidity, which can be advantageous in designing molecules with specific binding properties.

| Property | Value | Source(s) |

| Molecular Formula | C₂₀H₂₂N₂O₄ | [1] |

| Molecular Weight | 352.39 g/mol | [1] |

| CAS Number | 219312-90-0 | [1] |

| Appearance | White to off-white solid | [1] |

| Storage Conditions | 0-8 °C, protect from light | [1][2] |

| Purity (Typical) | ≥ 95% (HPLC) | [1] |

| Predicted Boiling Point | 580.4 ± 50.0 °C | |

| Predicted Density | 1.315 ± 0.06 g/cm³ | |

| Predicted pKa | 2.19 ± 0.20 |

Synthesis and Chiral Integrity

The synthesis of enantiomerically pure 4-Fmoc-Piperazine-2-(R)-carboxylic acid is a critical aspect of its utility. The overall synthetic strategy involves the preparation of the core piperazine-2-carboxylic acid ring system, resolution of the enantiomers, and subsequent protection of the N4 nitrogen with the Fmoc group.

Synthetic Workflow

A common approach involves the asymmetric synthesis or chiral resolution of piperazine-2-carboxylic acid, followed by selective Fmoc protection.

Caption: General synthetic workflow for 4-Fmoc-Piperazine-2-(R)-carboxylic acid.

Detailed Synthetic Protocol (Representative)

This protocol is a composite representation based on established methods for the synthesis of optically active piperazine derivatives and Fmoc protection.[4][5]

Part A: Asymmetric Synthesis of (R)-Piperazine-2-carboxylic acid [4]

-

Esterification: Pyrazinecarboxylic acid is first converted to its corresponding ester (e.g., methyl or tert-butyl ester) using standard methods (e.g., thionyl chloride in methanol).

-

Asymmetric Hydrogenation: The pyrazinecarboxylate derivative is subjected to asymmetric hydrogenation.

-

Catalyst: An optically active rhodium complex (e.g., with a chiral phosphine ligand) is employed.

-

Solvent: Methanol is a common solvent for this reaction.

-

Conditions: The reaction is typically carried out under hydrogen pressure at elevated temperatures (e.g., 50 bar H₂, 70 °C).

-

-

Hydrolysis: The resulting chiral ester is hydrolyzed (e.g., with aqueous HCl) to yield (R)-Piperazine-2-carboxylic acid hydrochloride.

Part B: Fmoc Protection [5]

-

Dissolution: The synthesized (R)-Piperazine-2-carboxylic acid is dissolved in an aqueous solution of a base (e.g., sodium bicarbonate or sodium carbonate) mixed with an organic solvent like dioxane or acetone to maintain solubility.

-

Reaction with Fmoc Reagent: The solution is cooled to 0-5 °C. A solution of 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in the organic solvent is added portion-wise.

-

pH Control: The pH of the reaction mixture is maintained between 8 and 9 by the addition of base as needed.

-

Workup: After the reaction is complete (monitored by TLC), the mixture is acidified, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated to yield the crude product.

-

Purification: The final product is purified by column chromatography or recrystallization.

Quality Control: Ensuring Chiral Purity

The enantiomeric excess (ee) of the final product is paramount for its application in stereospecific synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for this determination.

Representative Chiral HPLC Protocol:

-

Column: A polysaccharide-based chiral stationary phase (CSP), such as cellulose or amylose derivatives (e.g., Chiralpak® series), is highly effective for separating enantiomers of Fmoc-protected amino acids.[6]

-

Mobile Phase: A typical mobile phase for reversed-phase separation would consist of an organic modifier (e.g., acetonitrile or methanol) and an aqueous component with an acidic additive (e.g., 0.1% trifluoroacetic acid or formic acid).[7]

-

Detection: UV detection at 265 nm, corresponding to the absorbance of the Fmoc group, is standard.

-

Sample Preparation: The sample is dissolved in the mobile phase at a concentration of approximately 0.1-1.0 mg/mL and filtered through a 0.45 µm filter before injection.[6]

-

Analysis: The resolution between the (R) and (S) enantiomer peaks should be greater than 1.5 for baseline separation. The enantiomeric excess is calculated from the peak areas of the two enantiomers.[6]

Spectroscopic and Analytical Characterization

For a researcher synthesizing or verifying a sample of 4-Fmoc-Piperazine-2-(R)-carboxylic acid, the following spectroscopic data would be expected.

-

¹H NMR:

-

Fmoc Group: Multiple signals in the aromatic region (approx. 7.2-7.8 ppm). A characteristic triplet around 4.2 ppm for the CH group and a doublet for the CH₂ group of the fluorenylmethyloxycarbonyl moiety.

-

Piperazine Ring: A series of multiplets in the aliphatic region (approx. 2.5-4.5 ppm) corresponding to the non-equivalent protons of the piperazine ring. The proton at the chiral center (C2) would appear as a distinct multiplet.

-

-

¹³C NMR:

-

Fmoc Group: Resonances for the carbonyl carbon (approx. 156 ppm) and multiple aromatic carbons (approx. 120-144 ppm).

-

Piperazine Ring: Aliphatic carbons of the piperazine ring would appear in the range of 40-60 ppm.

-

Carboxylic Acid: The carboxylic acid carbonyl carbon would be observed around 170-175 ppm.

-

-

Mass Spectrometry (ESI-MS):

-

[M+H]⁺: Expected at m/z 353.15

-

[M-H]⁻: Expected at m/z 351.14

-

[M+Na]⁺: Expected at m/z 375.13

-

Applications in Peptide Synthesis and Drug Discovery

The primary application of 4-Fmoc-Piperazine-2-(R)-carboxylic acid is as a building block in the synthesis of peptidomimetics and complex organic molecules.

Solid-Phase Peptide Synthesis (SPPS)

This building block is readily incorporated into peptide sequences using standard Fmoc-based SPPS protocols.

Caption: SPPS cycle for incorporating 4-Fmoc-Piperazine-2-(R)-carboxylic acid.

Detailed Coupling Protocol (HBTU/HATU Activation):

-

Resin Preparation: The resin-bound peptide with a free N-terminal amine is swelled in DMF.

-

Amino Acid Activation: In a separate vessel, dissolve 4-Fmoc-Piperazine-2-(R)-carboxylic acid (3-5 equivalents relative to resin loading), HBTU or HATU (2.9-4.9 equivalents), and an additive like HOBt (optional, but recommended to suppress racemization) in DMF.[8][9] Add N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.[8]

-

Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours. For sterically hindered couplings, the reaction time can be extended.[8]

-

Monitoring: The completion of the coupling reaction can be monitored using a qualitative ninhydrin (Kaiser) test. A negative test (no blue color) indicates the absence of free primary amines.

-

Washing: After complete coupling, the resin is thoroughly washed with DMF to remove excess reagents and byproducts.

-

Fmoc Deprotection: The Fmoc group is removed by treating the resin with a 20% solution of piperidine in DMF for 5-20 minutes.[10] This exposes the N4-amine of the newly incorporated piperazine residue for the next coupling cycle.

Field-Proven Insights and Considerations

-

Racemization Risk: While aminium-based coupling reagents like HBTU and HATU are designed to minimize racemization, the risk is never zero.[11][12] The inclusion of HOBt or OxymaPure as an additive is a best practice, especially for valuable or complex syntheses.

-

Alternative Deprotection: The standard 20% piperidine in DMF is effective for Fmoc removal. However, studies have shown that piperazine itself can be used as a milder deprotection reagent, which may reduce side reactions like aspartimide formation in sensitive sequences.[13]

-

Drug Discovery Scaffold: The piperazine moiety is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs.[14] It is particularly prevalent in agents targeting the central nervous system (CNS) and in oncology, often acting as a linker or interacting with key biological targets.[14][15] The piperazine-2-carboxylic acid core has been specifically investigated for developing inhibitors of enzymes like acetylcholinesterase, relevant to Alzheimer's disease.[16] Its ability to form hydrogen bonds and its defined stereochemistry make 4-Fmoc-Piperazine-2-(R)-carboxylic acid a valuable tool for structure-activity relationship (SAR) studies in these therapeutic areas.[17][18]

Conclusion

4-Fmoc-Piperazine-2-(R)-carboxylic acid is a sophisticated chemical tool that offers researchers significant advantages in the synthesis of constrained peptides and small molecule drugs. A thorough understanding of its properties, synthetic routes, and optimal application in SPPS is crucial for leveraging its full potential. By following robust protocols for its incorporation and quality control, scientists can effectively utilize this building block to advance the frontiers of drug discovery and materials science.

References

-

Ningbo Inno Pharmchem Co., Ltd. (2026, January 5). Neuropharmacology and Oncology: The Role of 2-(1-Piperazinyl)pyrimidine.

-

Gul, S., et al. (2023). Piperazine derivatives with potent drug moiety as efficient acetylcholinesterase, butyrylcholinesterase, and glutathione S-transferase inhibitors. Journal of Biochemical and Molecular Toxicology, 37(2), e23259.

-

BenchChem. (2025). Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers.

-

Simmler, L. D., et al. (2014). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Pharmaceutical Sciences Review and Research, 25(2), 148-154.

-

de Freitas, R. M., et al. (2019). The Neuropharmacological Potential of Piperazine Derivatives: A Mini- Review. CNS & Neurological Disorders - Drug Targets, 18(7), 527-537.

-

BenchChem. (2025). A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design.

-

Aebischer, B., et al. (1999). Process for the preparation of optically active piperazine-2-carboxylic acid derivatives. U.S. Patent No. 5,945,534.

-

Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.

- El-Gamal, M. I., et al. (2023). Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies. Bioorganic Chemistry, 141, 106916. [pubmed.ncbi.nlm.nih.gov/37913584/)

-

Aapptec. (n.d.). Coupling Reagents. Retrieved January 7, 2026, from

-

ResearchGate. (n.d.). Coupling Reagents. Retrieved January 7, 2026, from

-

BenchChem. (2025). 1-Boc-Piperazine-2-carboxylic acid | 1214196-85-6.

-

Chem-Impex International. (n.d.). 1-Boc-piperazine-2-carboxylic acid. Retrieved January 7, 2026, from

-

Chem-Impex International. (n.d.). 4-Fmoc-piperazine-2-carboxylic acid. Retrieved January 7, 2026, from

-

Sigma-Aldrich. (n.d.). Piperazine-2-carboxylic acid dihydrochloride. Retrieved January 7, 2026, from

-

Hoppe, H., et al. (2000). Process for preparing 2-piperazine carboxylic acid derivatives. Canadian Patent No. CA2186023C.

-

BenchChem. (2025). Application Note and Protocols for Fmoc-Based Peptide Synthesis Using HBTU Activation.

-

BenchChem. (2025). Application Notes and Protocols: Standard HBTU/HOBt Coupling Protocol for Fmoc Amino Acids.

-

BenchChem. (2025). A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis.

-

Santasania, C. T. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.

-

Perjési, P., et al. (2002). HPLC separation of 2-aryloxycarboxylic acid enantiomers on chiral stationary phases. Journal of Biochemical and Biophysical Methods, 53(1-3), 135-143.

-

Bhushan, R., & Kumar, V. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 155-167.

-

PubChem. (n.d.). 4-fmoc-piperazine-2-carboxylic acid. Retrieved January 7, 2026, from

-

Guitot, K., et al. (2009). Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics. The Journal of Organic Chemistry, 74(21), 8433-8436.

-

BOC Sciences. (n.d.). N-4-Boc-N-1-Fmoc-2-piperazine carboxylic acid. Retrieved January 7, 2026, from

-

PubChem. (n.d.). (2S)-1-[(tert-butoxy)carbonyl]-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazine-2-carboxylic acid. Retrieved January 7, 2026, from

-

Sigma-Aldrich. (n.d.). (R)-1-N-Boc-4-N-Fmoc-2-piperazine carboxylic acid. Retrieved January 7, 2026, from

-

Santa Cruz Biotechnology. (n.d.). N-4-Boc-N-1-Fmoc-2-piperazine carboxylic acid. Retrieved January 7, 2026, from

-

Hoppe, H., et al. (2001). Process for preparing 2-piperazine carboxylic acid derivatives. European Patent No. EP0756593B1.

-

Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved January 7, 2026, from

-

The Royal Society of Chemistry. (2008). Supplementary Material (ESI) for Chemical Communications.

-

Kannappan, V. (2022, November 3). Chiral HPLC separation: strategy and approaches. Chiralpedia.

-

BLDpharm. (n.d.). 4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazine-2-carboxylic acid. Retrieved January 7, 2026, from

-

Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Georg Thieme Verlag.

-

National Institute of Standards and Technology. (n.d.). Piperazine. In NIST Chemistry WebBook. Retrieved January 7, 2026, from

-

BLDpharm. (n.d.). 1-Fmoc-piperazine-2-(R)-carboxylic acid. Retrieved January 7, 2026, from

-

Santa Cruz Biotechnology. (n.d.). (S)-1-N-Boc-4-N-Fmoc-piperazine-2-carboxylic acid. Retrieved January 7, 2026, from

-

Aobious. (n.d.). 4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazine-2-carboxylic acid. Retrieved January 7, 2026, from

-

Aapptec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved January 7, 2026, from

-

Albericio, F., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 21(11), 1542.

-

MedChemExpress. (n.d.). (2S,4R)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid. Retrieved January 7, 2026, from carboxylic-acid.html)

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. peptide.com [peptide.com]

- 4. US5945534A - Process for the preparation of optically active piperazine-2-carboxylic acid derivatives - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. csfarmacie.cz [csfarmacie.cz]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chem.uci.edu [chem.uci.edu]

- 11. peptide.com [peptide.com]

- 12. researchgate.net [researchgate.net]

- 13. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. nbinno.com [nbinno.com]

- 16. Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Piperazine derivatives with potent drug moiety as efficient acetylcholinesterase, butyrylcholinesterase, and glutathione S-transferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Topic: 4-Fmoc-Piperazine-2-(R)-carboxylic acid Synthesis Route

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fmoc-Piperazine-2-(R)-carboxylic acid is a pivotal chiral building block in modern medicinal chemistry and peptide synthesis. Its constrained cyclic diamine structure, combined with the orthogonal protection afforded by the fluorenylmethoxycarbonyl (Fmoc) group, makes it an invaluable scaffold for constructing complex peptidomimetics and pharmaceutical agents, including antivirals and neurotherapeutics.[1] This guide provides a comprehensive overview of a robust and scalable synthetic route to this compound, starting from the chiral pool. We will delve into the strategic considerations behind the chosen pathway, explain the causality of experimental choices, and provide detailed, field-tested protocols for key transformations.

Introduction and Strategic Significance

The piperazine motif is a privileged scaffold in drug discovery, present in numerous approved drugs such as imatinib and ciprofloxacin.[2] The introduction of a chiral center at the C2 position, as in piperazine-2-carboxylic acid, offers a three-dimensional diversity that is critical for modulating biological activity and pharmacokinetic properties. The (R)-enantiomer is a key component in the synthesis of specific therapeutic agents, including HIV protease inhibitors.[3]

The Fmoc protecting group at the N4 position is strategically chosen for its utility in solid-phase peptide synthesis (SPPS).[4] It is stable to acidic conditions used to remove other protecting groups (like Boc) but is readily cleaved by mild bases, typically piperidine, allowing for sequential peptide chain elongation.[5] This guide focuses on a practical synthesis from the chiral pool, a strategy that leverages readily available, enantiomerically pure starting materials like α-amino acids to ensure the stereochemical integrity of the final product.[6][7]

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule reveals a practical pathway originating from a common chiral starting material, (R)-aspartic acid. This approach elegantly preserves the crucial C2 stereocenter throughout the synthesis.

Caption: Retrosynthetic pathway for the target molecule.

This disconnection strategy highlights the key transformations:

-

Formation of the Piperazine Ring: Achieved by constructing a diketopiperazine intermediate from an (R)-aspartic acid derivative and a protected ethylenediamine, followed by reduction.

-

Orthogonal Protection: Differentiating the two nitrogen atoms of the piperazine ring is critical for selective functionalization. The use of Boc and Fmoc groups is a standard and effective strategy.

-

Final Deprotection/Functionalization: Selective removal of protecting groups to install the final Fmoc group and reveal the free carboxylic acid.

Core Synthetic Strategy: A Chiral Pool Approach

The most reliable method for producing enantiomerically pure 4-Fmoc-Piperazine-2-(R)-carboxylic acid on a laboratory and pilot scale is to begin with a readily available chiral precursor. This guide details a robust route starting from (R)-aspartic acid.

Caption: Overall synthetic workflow from (R)-Aspartic Acid.

Causality Behind Experimental Choices

-

Starting Material: (R)-Aspartic acid is chosen for its low cost and because its inherent stereochemistry directly translates to the desired (R)-configuration at the C2 position of the piperazine ring.

-

Initial Protection: The initial protection of (R)-aspartic acid (e.g., with a Cbz group) and its conversion to an anhydride activates the carboxylic acid groups for efficient cyclization.

-

Cyclization Partner: N-Boc-ethylenediamine is used to introduce the second nitrogen atom. The Boc group provides robust protection during the subsequent reduction step but can be cleanly removed later under acidic conditions without affecting the final Fmoc group.

-

Reduction: Borane (BH₃) is a powerful reducing agent capable of reducing both the amide carbonyl and the carboxylic acid of the piperazinone intermediate to form the fully saturated piperazine ring. This is a critical step in forming the core scaffold.

-

Re-oxidation: The primary alcohol formed during reduction is selectively re-oxidized to the carboxylic acid. TEMPO-mediated oxidation is a mild and efficient method that avoids over-oxidation and is compatible with the Boc-protected amine.

-

Protecting Group Swap: The final steps involve a standard protecting group manipulation. The Boc group is removed with trifluoroacetic acid (TFA). The resulting free diamine is then selectively acylated at the more sterically accessible and generally more nucleophilic N4 position with Fmoc-OSu under carefully controlled pH conditions to prevent di-acylation and protect the C2-carboxyl group.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained professionals in a properly equipped laboratory setting. All necessary safety precautions should be taken.

Protocol 1: Synthesis of (R)-1-Boc-4-Cbz-piperazine-2-carboxylic acid (A Key Intermediate)

This protocol outlines a common alternative pathway to establish the orthogonally protected core, which can then be selectively deprotected to yield the target compound.

-

Preparation of the N-protected Diamine: Start with commercially available (R)-piperazine-2-carboxylic acid dihydrochloride.

-

Boc Protection: Dissolve (R)-piperazine-2-carboxylic acid dihydrochloride (1.0 eq) in a 1:1 mixture of dioxane and water. Cool the solution to 0 °C in an ice bath.

-

Add sodium carbonate (2.5 eq) portion-wise to neutralize the hydrochloride salts and basify the solution (pH ~9-10).

-

Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) dissolved in dioxane dropwise to the stirring solution.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Work-up: Acidify the reaction mixture to pH 2-3 with cold 1N HCl. Extract the product with ethyl acetate (3 x volumes). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude (R)-1-Boc-piperazine-2-carboxylic acid.

-

Fmoc Protection: Dissolve the crude product from the previous step in a 1:1 mixture of acetone and water.

-

Add sodium bicarbonate (2.0 eq) and cool the mixture to 0 °C.

-

Add a solution of 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) (1.05 eq) in acetone dropwise.

-

Stir the reaction at room temperature for 8-12 hours.

-

Work-up: Remove the acetone under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove unreacted Fmoc-OSu. Acidify the aqueous layer with 1N HCl to pH 2-3, leading to the precipitation of the product.

-

Filter the solid, wash with cold water, and dry under vacuum to yield (R)-1-Boc-4-Fmoc-piperazine-2-carboxylic acid.

Protocol 2: Selective Boc Deprotection to Yield the Final Product

-

Deprotection: Suspend (R)-1-Boc-4-Fmoc-piperazine-2-carboxylic acid (1.0 eq) in dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA) (10-20 eq, typically a 25-50% v/v solution in DCM).

-

Stir the mixture at room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Work-up: Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

-

Co-evaporate with toluene or DCM several times to ensure complete removal of residual TFA.

-

Triturate the resulting residue with cold diethyl ether. The product, 4-Fmoc-Piperazine-2-(R)-carboxylic acid trifluoroacetate salt, will precipitate as a solid.

-

Filter the solid, wash with cold diethyl ether, and dry under vacuum. If the free base is required, the TFA salt can be neutralized through ion-exchange chromatography or careful basification and extraction.

Data Presentation & Characterization

The identity and purity of the final product and key intermediates must be confirmed through rigorous analytical methods.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR (δ, ppm) Highlights | Purity (HPLC) |

| (R)-1-Boc-4-Fmoc-piperazine-2-carboxylic acid | C₂₅H₂₈N₂O₆ | 452.50 | 7.8-7.3 (m, 8H, Fmoc), 4.5-4.2 (m, 3H, Fmoc-CH/CH₂), 3.9-2.8 (m, 7H, piperazine ring), 1.45 (s, 9H, Boc) | >95% |

| 4-Fmoc-Piperazine-2-(R)-carboxylic acid | C₂₀H₂₀N₂O₄ | 352.39 | 7.8-7.3 (m, 8H, Fmoc), 4.5-4.2 (m, 3H, Fmoc-CH/CH₂), 3.8-2.7 (m, 7H, piperazine ring). Note: NH protons may be broad or exchangeable. Carboxylic acid proton often very broad or not observed. | >97% |

Conclusion

The synthesis of 4-Fmoc-Piperazine-2-(R)-carboxylic acid via a chiral pool approach represents a reliable and scalable strategy for accessing this critical building block. The pathway relies on fundamental, well-understood transformations, including cyclization, reduction, oxidation, and orthogonal protection group management. By carefully selecting reagents and controlling reaction conditions, particularly during the selective N-acylation step, high yields and excellent enantiomeric purity can be achieved. This guide provides the strategic framework and practical protocols necessary for researchers and drug development professionals to successfully synthesize and utilize this versatile compound in their discovery and development programs.

References

-

US5945534A - Process for the preparation of optically active piperazine-2-carboxylic acid derivatives. Google Patents.

-

Chem-Impex International. 4-Fmoc-piperazine-2-carboxylic acid.

-

Bezen, S., et al. (2018). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. ACS Catalysis.

-

Sigma-Aldrich. (R)-1-N-Boc-4-N-Fmoc-2-piperazine carboxylic acid.

-

Santa Cruz Biotechnology. N-4-Boc-N-1-Fmoc-2-piperazine carboxylic acid.

-

Sigma-Aldrich. 4-boc-piperazine-2-carboxylic acid.

-

Sigma-Aldrich. N-fmoc-2-piperazine carboxylic acid product listing.

-

BOC Sciences. N-4-Boc-N-1-Fmoc-2-piperazine carboxylic acid.

-

Holl, R., Schepmann, D., & Wünsch, B. (2012). Homologous piperazine-alcanols: chiral pool synthesis and pharmacological evaluation. MedChemComm, 3, 673-679.

-

Nowick, J.S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.

-

D'Souza, A., & Pescitelli, G. (2015). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry, 13(20), 5657-5661.

-

Fields, G. B. (1997). Methods for Removing the Fmoc Group. In Methods in Enzymology (Vol. 289, pp. 104-112). Academic Press.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US5945534A - Process for the preparation of optically active piperazine-2-carboxylic acid derivatives - Google Patents [patents.google.com]

- 4. chem.uci.edu [chem.uci.edu]

- 5. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]

- 6. Homologous piperazine-alcanols: chiral pool synthesis and pharmacological evaluation - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 7. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Solubility of 4-Fmoc-Piperazine-2-(R)-carboxylic acid

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Fmoc-Piperazine-2-(R)-carboxylic acid, a critical building block in contemporary peptide synthesis and drug development. While specific quantitative solubility data for this reagent is not extensively published, this document synthesizes core principles of Fmoc-protected amino acid solubility, presents a detailed protocol for its experimental determination, and discusses the practical implications for researchers and drug development professionals. By elucidating the physicochemical properties and outlining a robust methodology for solubility assessment, this guide empowers scientists to optimize its use in their synthetic workflows, ensuring enhanced efficiency, purity, and yield.

Introduction: The Pivotal Role of Solubility in Synthesis

4-Fmoc-Piperazine-2-(R)-carboxylic acid is a versatile, protected amino acid derivative integral to the synthesis of complex peptides and piperazine-containing pharmaceuticals.[1] The fluorenylmethoxycarbonyl (Fmoc) group provides a temporary, base-labile protecting group for the amine functionality, a cornerstone of modern solid-phase peptide synthesis (SPPS).[2][3][4] Its unique piperazine scaffold is of significant interest in medicinal chemistry, particularly in the development of novel therapeutics in neuropharmacology and oncology.[1]

The solubility of this reagent is a paramount parameter for successful synthesis.[2] Inadequate solubility can lead to a cascade of issues, including:

-

Poor reaction kinetics: Incomplete dissolution of the amino acid derivative can slow down coupling reactions, leading to lower yields.

-

Incomplete coupling: Undissolved material cannot participate in the reaction, resulting in the formation of deletion sequences and impure final products.[2]

-

Aggregation: Poorly solvated Fmoc-amino acids can aggregate, further hindering their reactivity and complicating purification processes.

Understanding and optimizing the solubility of 4-Fmoc-Piperazine-2-(R)-carboxylic acid is therefore not merely a matter of convenience but a fundamental requirement for achieving high-purity, high-yield synthesis of target molecules.

Physicochemical Properties and Predicted Solubility Profile

While specific solubility data is sparse, an understanding of the molecule's constituent parts allows for a reasoned prediction of its solubility behavior.

| Property | Value/Description | Source |

| Molecular Formula | C₂₀H₂₂N₂O₄ | [1] |

| Molecular Weight | 352.39 g/mol | [1] |

| Appearance | White solid | [1] |

| CAS Number | 219312-90-0 | [1] |

The solubility of 4-Fmoc-Piperazine-2-(R)-carboxylic acid is governed by a balance of its hydrophobic and hydrophilic features:

-

The Fmoc Group: The large, aromatic fluorenylmethoxycarbonyl group is highly hydrophobic, imparting good solubility in many organic solvents.[5]

-

The Piperazine Carboxylic Acid Moiety: The piperazine ring and the carboxylic acid group introduce polarity and the capacity for hydrogen bonding, influencing solubility in more polar solvents.

Based on these structural characteristics, the following general solubility profile can be anticipated:

| Solvent Class | Predicted Solubility | Rationale |

| Polar Aprotic Solvents | High | Solvents like N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dimethyl Sulfoxide (DMSO) are excellent at solvating both the hydrophobic Fmoc group and the polar components of the molecule. These are the most common solvents for SPPS.[5][6] |

| Chlorinated Solvents | Moderate to High | Dichloromethane (DCM) is often used in peptide synthesis and is expected to be a reasonably good solvent. |

| Ethers | Limited to Moderate | Solvents like Tetrahydrofuran (THF) may have some solvating power but are generally less effective than polar aprotic solvents for Fmoc-amino acids.[5] |

| Polar Protic Solvents | Limited | Alcohols like methanol and ethanol may offer some solubility, but the large hydrophobic Fmoc group will limit extensive dissolution. Water solubility is expected to be very low.[7] |

| Nonpolar Solvents | Poor | Solvents like hexanes and toluene are unlikely to effectively solvate the polar piperazine carboxylic acid portion of the molecule. |

Experimental Determination of Equilibrium Solubility: The Shake-Flask Method

For researchers requiring precise solubility data for their specific applications, the shake-flask method is the universally recognized "gold standard" for determining equilibrium solubility.[5][8] This method involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached, followed by quantification of the dissolved solute.[8]

Workflow for Solubility Determination

The following diagram outlines the key steps in the shake-flask method for determining the solubility of 4-Fmoc-Piperazine-2-(R)-carboxylic acid.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. peptide.com [peptide.com]

- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

4-Fmoc-Piperazine-2-(R)-carboxylic acid physical appearance and stability

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Core Dossier: 4-Fmoc-Piperazine-2-(R)-carboxylic acid

Introduction

4-Fmoc-Piperazine-2-(R)-carboxylic acid is a chiral building block of significant interest in medicinal chemistry and peptide synthesis. Its rigid piperazine core, combined with the stereospecific carboxylic acid and the amine-protecting fluorenylmethoxycarbonyl (Fmoc) group, makes it a valuable scaffold for introducing conformational constraints into peptide analogues and small molecule therapeutics.[1] This guide provides a comprehensive overview of its physical and chemical properties, with a focus on ensuring its stability and integrity from receipt to application. Understanding these characteristics is paramount for researchers aiming to achieve reproducible and reliable results in complex multi-step syntheses.

Physicochemical Characterization

The precise identification and physical properties of 4-Fmoc-Piperazine-2-(R)-carboxylic acid are foundational to its effective use. The compound is typically supplied as a solid, and its appearance can be an initial indicator of purity.

Physical Appearance

The compound is consistently described as a white to off-white solid or powder.[1][2] Any significant deviation from this appearance, such as discoloration (e.g., yellowing) or the presence of clumping, may suggest degradation or moisture uptake and warrants further purity analysis before use.

Structural and Quantitative Data

A summary of the key quantitative data for 4-Fmoc-Piperazine-2-(R)-carboxylic acid is presented below. It is crucial to use the correct CAS number to ensure the procurement of the correct stereoisomer.

| Property | Value | Source(s) |

| Chemical Name | (2R)-4-(9H-fluoren-9-ylmethoxycarbonyl)piperazine-2-carboxylic acid | [3][4] |

| CAS Number | 747393-31-3 | [3][5] |

| Molecular Formula | C₂₀H₂₀N₂O₄ | [3] |

| Molecular Weight | 352.4 g/mol | [3] |

| Appearance | White to Off-White Solid | [1][2] |

| Purity (Typical) | ≥95% (HPLC) | [1] |

Chemical Stability and Handling

The stability of 4-Fmoc-Piperazine-2-(R)-carboxylic acid is intrinsically linked to the lability of the Fmoc protecting group and the general sensitivity of carboxylic acids. Proper storage and handling are not merely recommendations but critical protocols to preserve the compound's purity and reactivity.

Core Principles of Stability

The primary degradation pathway for this compound involves the cleavage of the Fmoc group. The Fmoc group is notoriously susceptible to cleavage by bases.[6] Even weak bases can initiate a β-elimination reaction, liberating the free amine and dibenzofulvene.[7] Secondary concerns include moisture absorption (hygroscopicity), which can affect weighing accuracy and potentially facilitate hydrolysis over extended periods, and exposure to strong acids or oxidizing agents.[8][9]

Recommended Storage Protocol

To mitigate degradation risks, the following storage conditions are mandated:

-

Temperature: For long-term storage (months to years), the compound must be stored at -20°C .[10][11][12] For short-term storage (days to weeks), storage at 2-8°C in a desiccated environment is acceptable.[1][3][5] The lower temperature significantly reduces the rate of any potential degradation reactions.

-

Atmosphere: The container must be tightly sealed and stored in a dry environment.[3][8] Purging the vial with an inert gas like argon or nitrogen before sealing is a best practice to displace moisture and oxygen.[13]

-

Light: Store in a dark place or use light-resistant containers to prevent potential photochemical degradation.[3]

Recommended Handling Workflow

Adherence to a strict handling workflow is essential to prevent contamination and degradation during use.

Protocol for Stability and Purity Assessment

Periodic assessment of purity is a cornerstone of quality control in any research setting. For 4-Fmoc-Piperazine-2-(R)-carboxylic acid, High-Performance Liquid Chromatography (HPLC) is the method of choice. This protocol provides a self-validating system to confirm the integrity of the material.

Objective

To quantify the purity of 4-Fmoc-Piperazine-2-(R)-carboxylic acid and detect the presence of common impurities, such as the deprotected piperazine-2-carboxylic acid.

Materials and Equipment

-

4-Fmoc-Piperazine-2-(R)-carboxylic acid (sample)

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Trifluoroacetic acid (TFA)

-

Analytical HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Analytical balance

-

Volumetric flasks and pipettes

Step-by-Step Methodology

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% (v/v) TFA in water.

-

Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

-